molecular formula C28H29N3O3 B2787724 1-(2,3-dimethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 847395-70-4

1-(2,3-dimethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2787724
CAS No.: 847395-70-4
M. Wt: 455.558
InChI Key: ODQKLWGWUQFUSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2,3-dimethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one features a pyrrolidin-2-one core substituted with a 2,3-dimethylphenyl group at position 1 and a benzimidazole moiety at position 4. The benzimidazole is further functionalized with a 2-(2-methoxyphenoxy)ethyl chain. This structural architecture combines aromatic, heterocyclic, and polar ether groups, which are critical for modulating solubility, binding affinity, and biological activity. The 2-methoxyphenoxy group may enhance solubility compared to non-polar substituents, while the 2,3-dimethylphenyl group could influence steric interactions in biological targets .

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-4-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3/c1-19-9-8-12-23(20(19)2)31-18-21(17-27(31)32)28-29-22-10-4-5-11-24(22)30(28)15-16-34-26-14-7-6-13-25(26)33-3/h4-14,21H,15-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQKLWGWUQFUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzimidazole core: This can be achieved by reacting o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the pyrrolidin-2-one ring: This step involves the cyclization of appropriate intermediates, often using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).

    Introduction of the dimethylphenyl group: This can be done through Friedel-Crafts alkylation or acylation reactions, using catalysts like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups or modify existing ones.

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using reagents like halogens, alkyl halides, or sulfonates.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogens (e.g., Br2, Cl2) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2,3-dimethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Compound Name Substituents Key Properties Biological Activity Source
Target Compound 2-(2-Methoxyphenoxy)ethyl, 2,3-dimethylphenyl Moderate solubility (methoxy group); balanced lipophilicity Potential CNS/antimicrobial activity
4-{1-[2-(4-Methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]-2-pyrrolidinone 4-Methoxyphenoxyethyl, 3-trifluoromethylphenyl High metabolic stability (CF₃ group); increased lipophilicity Enhanced enzyme inhibition
4-{1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one (HCl) 2,6-Dimethylphenoxyethyl, 4-fluorophenylmethyl (hydrochloride salt) High solubility (salt form); improved bioavailability Antimicrobial activity
1-(2,3-Dimethylphenyl)-4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one 3-Methylbutyl, 2,3-dimethylphenyl High lipophilicity; potential rapid metabolism Unspecified (structural focus)

Physicochemical Properties

  • Solubility : The hydrochloride salt form of ’s compound significantly improves aqueous solubility compared to the free base of the target compound .
  • Binding Affinity: Molecular docking studies in highlighted that electron-deficient substituents (e.g., bromophenyl) enhance ligand-protein interactions. The target compound’s methoxyphenoxy group may exhibit moderate affinity due to its electron-donating properties .

Biological Activity

The compound 1-(2,3-dimethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a synthetic organic molecule that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of molecules characterized by the presence of a pyrrolidinone ring and various substituted phenyl and benzodiazole moieties. The structural complexity suggests potential interactions with multiple biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects and mechanisms of action.

  • Receptor Interaction : Preliminary studies indicate that the compound may act as an antagonist at certain receptor sites, potentially influencing neurotransmitter systems.
  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Pharmacological Effects

The following table summarizes key pharmacological effects observed in research studies:

Effect Observation Reference
Antioxidant ActivityExhibited significant free radical scavenging ability
Anti-inflammatoryReduced inflammatory markers in animal models
NeuroprotectiveDemonstrated protective effects against neuronal damage

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Neuroprotection in Ischemia :
    • A study investigated the neuroprotective effects of the compound in a rat model of ischemic stroke. Results showed a significant reduction in infarct size and improved neurological scores.
    • : The compound may offer protective benefits against ischemic neuronal injury.
  • Anti-inflammatory Effects :
    • In a controlled trial using lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in decreased levels of pro-inflammatory cytokines.
    • : This suggests potential use in treating inflammatory diseases.

Research Findings

Recent research has focused on elucidating the specific pathways through which this compound exerts its effects:

  • Cell Culture Studies : In vitro studies demonstrated that the compound modulates signaling pathways associated with inflammation and apoptosis.
  • Animal Models : Various animal models have confirmed its efficacy in reducing symptoms associated with oxidative stress and inflammation.

Q & A

Q. How can metabolic pathways and potential toxicity be predicted early in development?

  • Methodology:
  • In silico metabolism prediction (GLORYx): Highlight sites of CYP450-mediated oxidation (e.g., benzodiazole ring) .
  • Ames test: Evaluate mutagenicity using S. typhimurium TA98/TA100 strains with metabolic activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.